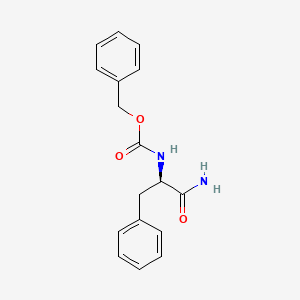

(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate” is a chemical compound with the CAS number 129095-62-1 . It has a molecular weight of 264.32 and a molecular formula of C14H20N2O3 .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound is stored sealed in dry conditions at 2-8°C . The boiling point is not specified .Scientific Research Applications

Organic Building Blocks

This compound is used as an organic building block in chemical synthesis . It’s a key component in the production of a variety of complex organic molecules, contributing to the development of new drugs and materials .

Research Use

“®-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate” is used for research purposes . It’s often used in laboratory settings to study its properties and potential applications .

Peptide Self-Assembly in Nanomedicine

Molecules based on the Phe-Phe motif, such as Z-D-PHE-NH2, have found a range of applications in nanomedicine . They are used in drug delivery, biomaterials, and new therapeutic paradigms .

Production of Nanostructures

The self-assembly of the short peptide diphenylalanine (Phe-Phe) motif, which includes Z-D-PHE-NH2, has been used to create unique morphological structures . These nanostructures have potential applications in biomaterial chemistry, sensors, and bioelectronics .

Hydrogel Formation

The Phe-Phe motif, including Z-D-PHE-NH2, is known to form hydrogels . These hydrogels can be used in a variety of applications, including tissue engineering and drug delivery .

Creation of Functional Nano-Architectures

The Phe-Phe motif, including Z-D-PHE-NH2, can be used to rationally engineer new functional nano-architectures . This opens up new possibilities for the design and creation of advanced materials with specific properties .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds, such as the tetrapeptide h-tyr-d-arg-phe-gly-nh2, interact with μ-opioid receptors . These receptors are largely distributed in the cell membranes of many cells, including tumor cells .

Mode of Action

The tetrapeptide h-tyr-d-arg-phe-gly-nh2, which has a similar structure, is known to interact with μ-opioid receptors and cause their subsequent desensitization . This interaction is presumed to be similar for Z-D-PHE-NH2.

Biochemical Pathways

It is known that similar compounds, such as the tetrapeptide h-tyr-d-arg-phe-gly-nh2, have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .

Pharmacokinetics

A similar compound, the tetrapeptide h-tyr-d-arg-phe-gly-nh2, has been studied in healthy volunteers, and it was found to have a plasma clearance of 123 ± 18 ml/min and a half-life of 20 ± 04 h .

Result of Action

Similar compounds, such as the tetrapeptide h-tyr-d-arg-phe-gly-nh2, have been shown to have potent analgesic activity and selective action on μ-opioid receptors .

Action Environment

It is known that the biological activity of similar compounds can be influenced by factors such as ph and temperature .

properties

IUPAC Name |

benzyl N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c18-16(20)15(11-13-7-3-1-4-8-13)19-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,18,20)(H,19,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOFAIEPRHUSR-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737940 |

Source

|

| Record name | Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate | |

CAS RN |

5241-56-5 |

Source

|

| Record name | Nalpha-[(Benzyloxy)carbonyl]-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.